molecular formula C12H10ClNO2 B7458399 2-chloro-N-(7-hydroxynaphthalen-1-yl)acetamide

2-chloro-N-(7-hydroxynaphthalen-1-yl)acetamide

Cat. No.: B7458399
M. Wt: 235.66 g/mol
InChI Key: RSCVOHCHBNMQGL-UHFFFAOYSA-N
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Description

2-chloro-N-(7-hydroxynaphthalen-1-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group and a hydroxynaphthyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(7-hydroxynaphthalen-1-yl)acetamide typically involves the reaction of 7-hydroxynaphthalene-1-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(7-hydroxynaphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as ammonia or thiourea in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-chloro-N-(7-oxonaphthalen-1-yl)acetamide.

    Reduction: Formation of N-(7-hydroxynaphthalen-1-yl)acetamide.

    Substitution: Formation of N-(7-hydroxynaphthalen-1-yl)acetamide derivatives with various substituents.

Scientific Research Applications

2-chloro-N-(7-hydroxynaphthalen-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(7-hydroxynaphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(7-Hydroxynaphthalen-1-yl)acetamide: Lacks the chloro group, which may affect its reactivity and biological activity.

    2-chloro-N-(2-hydroxynaphthalen-1-yl)acetamide: Similar structure but with the hydroxyl group at a different position, which can influence its chemical properties and applications.

Uniqueness

2-chloro-N-(7-hydroxynaphthalen-1-yl)acetamide is unique due to the specific positioning of the chloro and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

2-chloro-N-(7-hydroxynaphthalen-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c13-7-12(16)14-11-3-1-2-8-4-5-9(15)6-10(8)11/h1-6,15H,7H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCVOHCHBNMQGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 8-amino-2-naphthol (10.0 g, 62.8 mmol) in 240 mL of 1:1EtOAc/saturated NaHCO3 solution was added chloroacetyl chloride dropwise (5.5 mL, 69.1 mmol). After one hour, the solution was filtered, the layers were separated, and the aqueous layer was extracted with EtOAc. The combined organic layers were washed with brine, dried (Na2SO4), filtered, and concentrated in vacuo to provide the titled product.
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Synthesis routes and methods II

Procedure details

The coupling component used in this Example was prepared by chloroacetylating 8-amino-2-naphthol in glacial acetic acid with chloroacetic acid chloride by using sodium acetate as an acid binding agent, to obtain 8-chloroacetylamino-2-naphthol, dissolving isolated 8-chloroacetylamino-2-naphthol in acetone, and then blowing gaseous trimethylamine into the solution.
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Synthesis routes and methods III

Procedure details

To a solution of 8-amino-2-naphthol (8.00 g, 50.3 mmol) in 500 mL of EtOAc and 500 mL of saturated NaHCO3 solution at 0° C. was added chloroacetyl chloride (4.40 mL, 55.2 mmol). After 2 hours, the layers were separated, and the aqueous layer was extracted with EtOAc. The combined organics were washed with brine, dried (Na2SO4), filtered, and concentrated in vacuo. The titled product was obtained as a dark brown solid which was used in the next reaction without further purification.
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